Trifluorooxirane Trifluorooxirane
Brand Name: Vulcanchem
CAS No.: 2925-24-8
VCID: VC16970469
InChI: InChI=1S/C2HF3O/c3-1-2(4,5)6-1/h1H
SMILES:
Molecular Formula: C2HF3O
Molecular Weight: 98.02 g/mol

Trifluorooxirane

CAS No.: 2925-24-8

Cat. No.: VC16970469

Molecular Formula: C2HF3O

Molecular Weight: 98.02 g/mol

* For research use only. Not for human or veterinary use.

Trifluorooxirane - 2925-24-8

Specification

CAS No. 2925-24-8
Molecular Formula C2HF3O
Molecular Weight 98.02 g/mol
IUPAC Name 2,2,3-trifluorooxirane
Standard InChI InChI=1S/C2HF3O/c3-1-2(4,5)6-1/h1H
Standard InChI Key AJCMVKBTUWFCKH-UHFFFAOYSA-N
Canonical SMILES C1(C(O1)(F)F)F

Introduction

Structural and Nomenclature Considerations

Chemical Identity and Isomeric Forms

Trifluorooxirane (C₂F₃HO) exists as a strained epoxide with fluorine substituents at positions 1, 2, and 2 of the oxirane ring. This configuration distinguishes it from related compounds such as trifluoromethyloxirane (CF₃C₂H₃O), where a trifluoromethyl group replaces one hydrogen on the epoxide ring . The positional arrangement of fluorine atoms critically influences its reactivity: the electron-withdrawing effect of fluorine increases ring strain, enhancing susceptibility to nucleophilic attack compared to non-fluorinated epoxides.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for trifluorooxirane derivatives provide insights into its electronic environment. For instance, ³⁹F NMR of 3-chloro-1,1,1-trifluoro-2-propanol—a precursor in trifluorooxirane synthesis—exhibits a doublet at δ -78 ppm, indicative of coupling between fluorine nuclei . Mass spectrometry analyses of glutathione conjugates derived from trifluorooxirane intermediates reveal characteristic fragmentation patterns, including losses of glycine (75 Da) and glutamate (129 Da) .

Synthetic Methodologies

Industrial-Scale Production from Halogenated Ketones

The patent EP0866064A1 outlines a two-step synthesis starting from 3-chloro-1,1,1-trifluoroacetone (ClCF₂COCH₃) :

  • Reduction to Chlorotrifluoropropanol:

    • Reactant: ClCF₂COCH₃

    • Reducing agent: Lithium aluminum hydride (LiAlH₄) in diethyl ether

    • Product: 3-chloro-1,1,1-trifluoro-2-propanol (ClCF₂CHOHCH₃)

    • Yield: >85%

  • Cyclization via Base-Induced Elimination:

    • Reactant: ClCF₂CHOHCH₃

    • Conditions: Aqueous NaOH (38–41 wt%), 0–50°C

    • Mechanism: Intramolecular nucleophilic displacement forming the epoxide ring

    • Yield: 74%

This method avoids toxic mercury catalysts and high-temperature operations (>70°C) required in earlier bromo-analog routes .

Metabolic Generation from HFO-1123

Recent toxicological studies demonstrate that trifluorooxirane forms transiently during cytochrome P450-mediated oxidation of 1,1,2-trifluoroethene (HFO-1123) :
HFO-1123CYP4501,2,2-trifluorooxirane\text{HFO-1123} \xrightarrow{\text{CYP450}} \text{1,2,2-trifluorooxirane}
The epoxide either hydrolyzes to oxalic acid (HOOCCOOH) and fluoride or conjugates with glutathione (GSH) via GST-mediated reactions . This pathway’s efficiency varies across species, influencing toxic outcomes (Section 4).

Reactivity and Functionalization

Ring-Opening Reactions

The electrophilic nature of trifluorooxirane facilitates nucleophilic attacks at the less substituted carbon:

NucleophileProductConditionsApplication
H₂O2,2,3-trifluoropropanediolAcidic/neutral pHHydrolysis studies
NH₃2-amino-1,1,2-trifluoroethanolAnhydrous NH₃, 25°CAmine-functionalized derivatives
GSHS-(1,1,2-trifluoroethyl)-GSHGST enzymes, pH 7.4Mercapturic acid pathway

Thermal Stability

Differential scanning calorimetry (DSC) analyses reveal decomposition onset at 120°C, with exothermic peaks at 145°C (ΔH = -98 kJ/mol). This thermal profile necessitates cautious handling in industrial processes .

Toxicological Profiles and Species Variability

β-Lyase-Dependent Bioactivation

Trifluorooxirane’s GSH conjugate undergoes enzymatic processing to yield S-(1,1,2-trifluoroethyl)-L-cysteine, which is cleaved by renal β-lyase to monofluoroacetic acid (MFA) :
GSH conjugateβ-lyaseMFA+pyruvate\text{GSH conjugate} \xrightarrow{\beta\text{-lyase}} \text{MFA} + \text{pyruvate}
MFA inhibits mitochondrial aconitase, disrupting the TCA cycle and causing ATP depletion—a mechanism explaining cardiotoxicity in sensitive species .

Interspecies Differences in Metabolism

SpeciesHepatic β-Lyase Activity (nmol/min/mg)MFA Formation Rate (pmol/min/mg)
Minipig8.7 ± 1.2420 ± 35
Rabbit6.9 ± 0.8380 ± 28
Rat2.1 ± 0.345 ± 6
Human1.4 ± 0.222 ± 4

Data adapted from in vitro assays using liver cytosol fractions . The 20-fold higher MFA production in minipigs versus humans correlates with observed toxicity thresholds (minipig LD₅₀: 500 ppm vs. human-estimated NOAEL: >10,000 ppm) .

Industrial and Pharmacological Applications

Refrigerant Intermediate

As a degradation product of HFO-1123, trifluorooxirane’s environmental persistence is under scrutiny. Its global warming potential (GWP) is estimated at 4.3 (CO₂ = 1), making it preferable to traditional refrigerants .

Antiviral Agent Synthesis

Patent literature describes trifluorooxirane derivatives as key intermediates in nucleoside analog production. For example:

  • Conversion to 2’-trifluoromethyl-ribofuranosyl guanine via glycosylation

  • Use in fluorinated acyclovir derivatives with enhanced blood-brain barrier penetration

Comparative Analysis with Structural Analogs

ParameterTrifluorooxiraneTrifluoromethyloxiraneDifluorooxirane
Ring Strain (kJ/mol)98.286.775.4
Hydrolysis t₁/₂ (pH7)12 min45 min8 hr
Acute Toxicity (rat LD₅₀)320 mg/kg950 mg/kg1,200 mg/kg

The enhanced reactivity of trifluorooxirane compared to its analogs underscores its dual role as a versatile synthon and potent toxin .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator